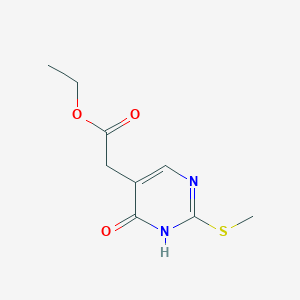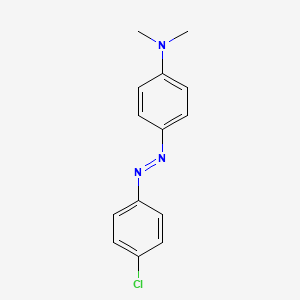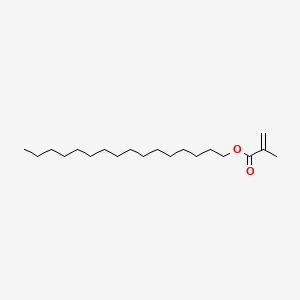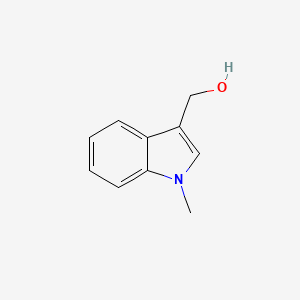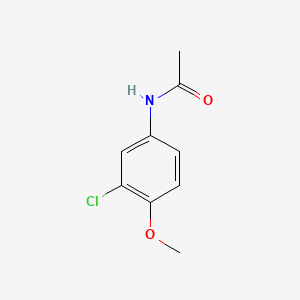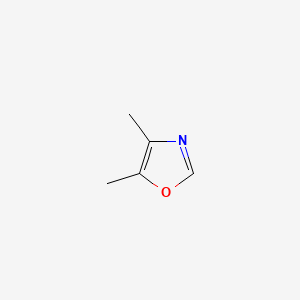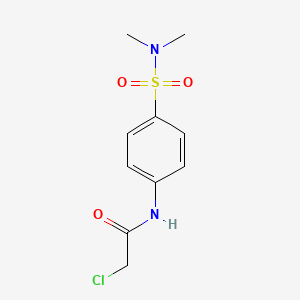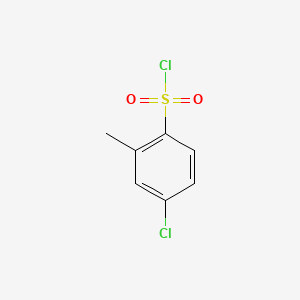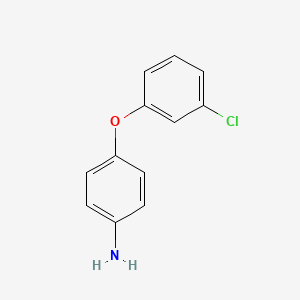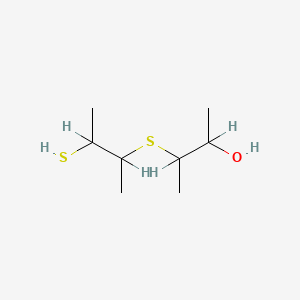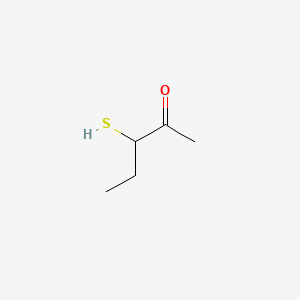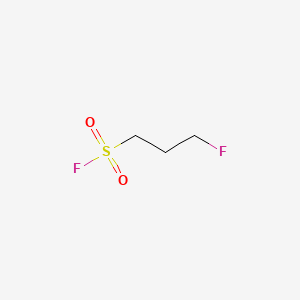
3-Fluoropropane-1-sulfonyl fluoride
Overview
Description
3-Fluoropropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H7FO2S. It is a member of the sulfonyl fluoride family, which is known for its unique reactivity and stability. Sulfonyl fluorides have gained significant attention in various fields such as organic synthesis, chemical biology, and drug discovery due to their versatile applications .
Mechanism of Action
Target of Action
3-Fluoropropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As a sulfonyl fluoride, it is known to have a distinctive relationship between stability and reactivity . This balance is particularly attractive for applications where the resistance of sulfonyl fluorides to hydrolysis under physiological conditions is beneficial .
Biochemical Pathways
For instance, they can be used to introduce SO2F handles for applications in chemical biology .
Pharmacokinetics
Sulfonyl fluorides are known to be stable under physiological conditions, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that sulfonyl fluorides are stable under physiological conditions , suggesting that they may be resistant to various environmental factors.
Biochemical Analysis
Biochemical Properties
3-Fluoropropane-1-sulfonyl fluoride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction leads to the formation of a stable sulfonyl-enzyme complex, effectively inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other nucleophilic amino acid residues such as lysine and cysteine, further expanding its range of biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit glycolysis by targeting key glycolytic enzymes, leading to reduced ATP production and altered cellular energetics . Furthermore, it affects cell signaling pathways by inhibiting specific kinases, thereby modulating downstream signaling events. These effects collectively impact cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, it exerts its effects primarily through covalent modification of target biomolecules. The compound binds to the active sites of enzymes, forming stable sulfonyl-enzyme complexes that inhibit enzyme activity . This inhibition can lead to downstream effects such as altered gene expression and changes in cellular metabolism. Additionally, this compound can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and modifying their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and skeletal fluorosis . These adverse effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of various metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target proteins and exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropane-1-sulfonyl fluoride typically involves the fluorosulfonylation of appropriate precursors. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This process involves reacting sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving sulfonates or sulfonic acids. This method is advantageous due to its mild reaction conditions and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions with this compound.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives .
Scientific Research Applications
3-Fluoropropane-1-sulfonyl fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules.
Chemical Biology: It serves as a reactive probe for studying enzyme mechanisms and protein interactions.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of new pharmaceuticals.
Materials Science: It is used in the synthesis of functional materials with specific properties
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but are more reactive and less stable compared to sulfonyl fluorides.
Sulfonamides: These derivatives are formed through the substitution of the sulfonyl fluoride group with amines.
Uniqueness: 3-Fluoropropane-1-sulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications .
Properties
IUPAC Name |
3-fluoropropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOXXWLUNRPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196716 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-29-0 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


